

Application Note: Comprehensive Analytical Characterization of Methyl 2-methylquinoline-6-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Methyl 2-methylquinoline-6-carboxylate
Cat. No.:	B180422
	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction **Methyl 2-methylquinoline-6-carboxylate** is a quinoline derivative that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.^{[1][2]} Its structural integrity and purity are paramount for successful downstream applications in drug discovery and materials science. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this compound, ensuring reliable and reproducible research outcomes.

The primary analytical techniques discussed include Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and fragmentation analysis, High-Performance Liquid Chromatography (HPLC) for purity assessment, and X-ray Crystallography for definitive solid-state structure determination.

Data Presentation: Quantitative Summary

The following tables summarize the key physicochemical and spectroscopic data for **Methyl 2-methylquinoline-6-carboxylate**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C₁₂H₁₁NO₂	[3]
Molecular Weight	201.22 g/mol	[3]
CAS Number	108166-01-4	[3][4]

| Appearance | White to Yellow Solid |[5][6] |

Table 2: ¹H NMR Spectroscopic Data (400.1 MHz, DMSO-d₆)[6]

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.62	d	2.0	H-5
8.44	d	8.5	H-8
8.15	dd	8.8, 2.0	H-7
7.99	d	8.8	H-4
7.51	d	8.5	H-3
3.91	s	-	-COOCH ₃

| 2.68 | s | - | -CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (100.6 MHz, DMSO-d₆)[6]

Chemical Shift (δ , ppm)	Assignment
165.9	C=O (ester)
161.7	C-2
149.1	C-8a
137.5	C-4
130.7	C-7
128.7	C-5
128.4	C-6
126.5	C-4a
125.5	C-8
123.1	C-3
52.3	-COOCH ₃

| 25.1 | -CH₃ |

Table 4: Typical HPLC-UV Method Parameters for Purity Analysis of Quinoline Derivatives

Parameter	Typical Value/Condition	Reference
System	HPLC with UV or DAD Detector	[7][8]
Column	Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 μ m)	[7][9]
Mobile Phase	Acetonitrile and Water (or buffer)	[7][9]
Elution Mode	Isocratic or Gradient	[10]
Flow Rate	1.0 mL/min	[9]
Detection Wavelength	~225 nm	[9]

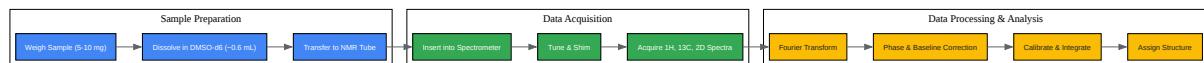
| Column Temperature | Ambient or 30 °C | [1] |

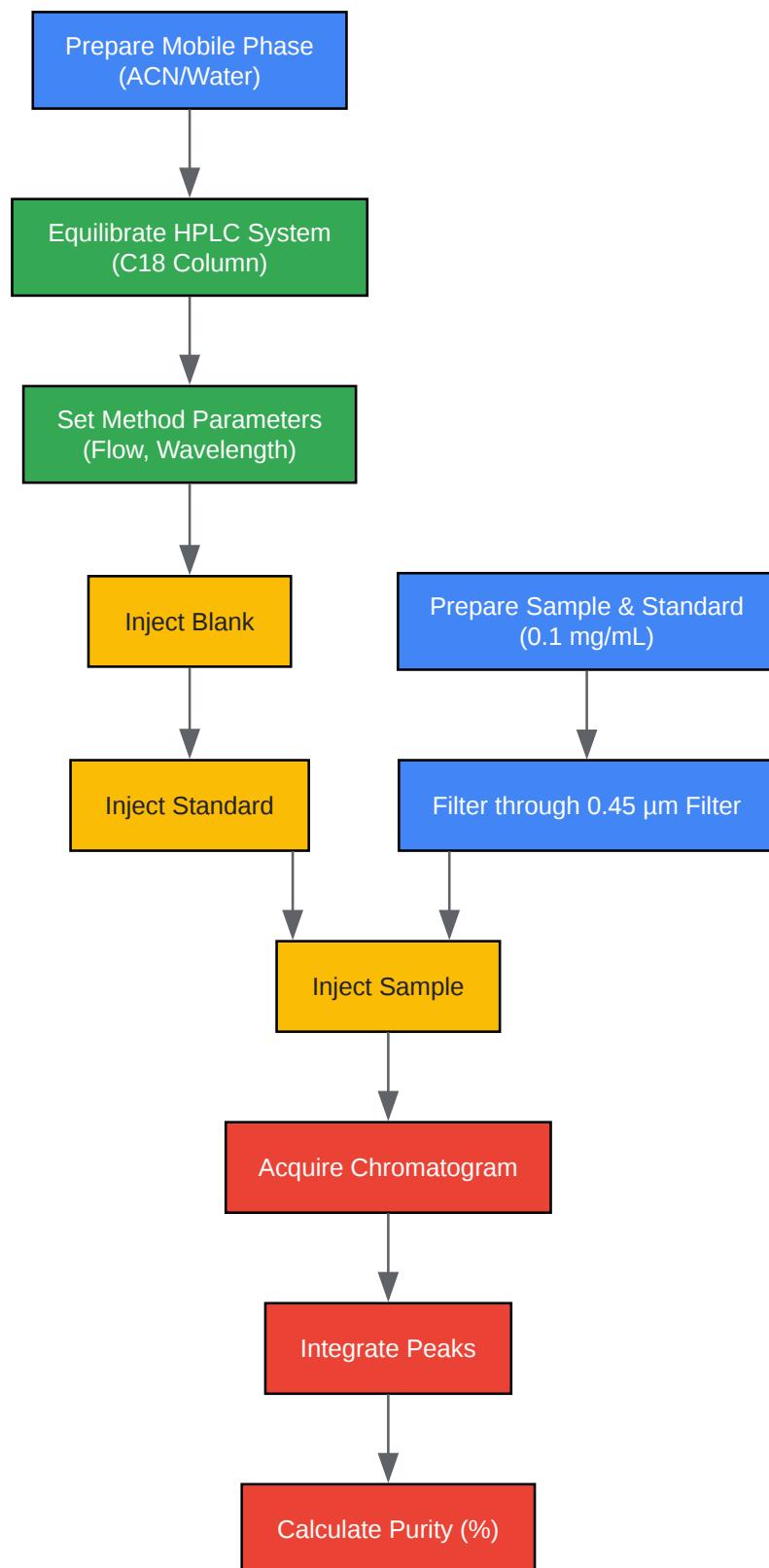
Table 5: Expected Fragmentation Pathways in Mass Spectrometry

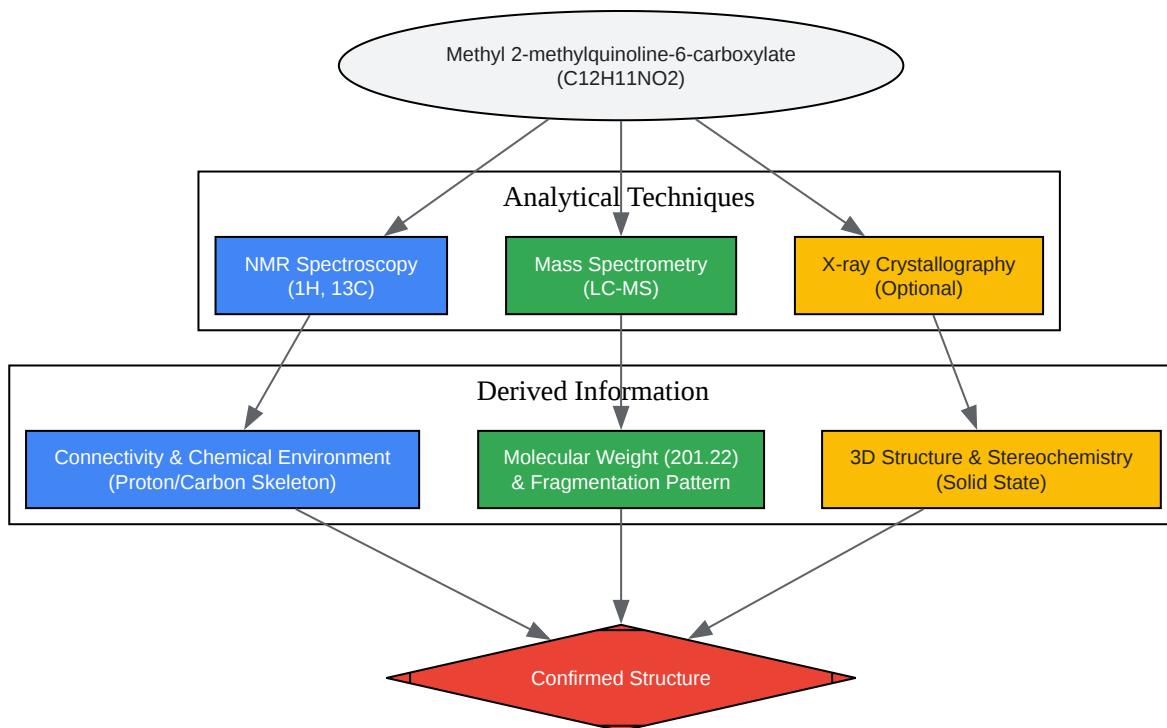
Ionization Mode	Precursor Ion	Expected Key Fragment Ions (m/z)	Description
ESI+	$[M+H]^+$ (202.08)	170.06	Loss of methanol (CH_3OH)
ESI+	$[M+H]^+$ (202.08)	142.06	Loss of methoxycarbonyl radical ($\cdot COOCH_3$) followed by H rearrangement
EI	$[M]^{+\bullet}$ (201.08)	170.06	Loss of methoxy radical ($\cdot OCH_3$)

| EI | $[M]^{+\bullet}$ (201.08) | 142.05 | Loss of carboxylate group and methyl radical |

Experimental Protocols & Methodologies


Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.


Protocol:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **Methyl 2-methylquinoline-6-carboxylate** and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

- Data Acquisition:
 - Tune and shim the probe to the sample.
 - Acquire a ^1H NMR spectrum using a standard pulse program. A spectral width of 12-16 ppm is typical.
 - Acquire a ^{13}C NMR spectrum. A spectral width of 220-240 ppm is generally sufficient.
 - (Optional) Perform 2D NMR experiments like COSY, HSQC, and HMBC to confirm assignments.[\[11\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
 - Phase and baseline correct the resulting spectra.
 - Calibrate the ^1H spectrum using the residual solvent peak of DMSO-d₆ ($\delta \approx 2.50$ ppm). Calibrate the ^{13}C spectrum accordingly ($\delta \approx 39.52$ ppm).
 - Integrate the peaks in the ^1H spectrum and identify chemical shifts, multiplicities, and coupling constants.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl 2-methylquinoline-6-carboxylate | C12H11NO2 | CID 2308822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-methylquinoline-6-carboxylate | 108166-01-4 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- To cite this document: BenchChem. [Application Note: Comprehensive Analytical Characterization of Methyl 2-methylquinoline-6-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b180422#analytical-techniques-for-the-characterization-of-methyl-2-methylquinoline-6-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com